Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol
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Overview
Description
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol is a chemical compound with the molecular formula C9H20O5. It is an ester formed from the reaction of hexanoic acid, 2-ethyl- and 1,2,3-propanetriol (glycerol). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol typically involves the esterification reaction between hexanoic acid, 2-ethyl- and glycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process and remove water formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors. The process involves the continuous feeding of hexanoic acid, 2-ethyl- and glycerol into the reactor, along with the acid catalyst. The reaction mixture is heated, and the ester product is continuously removed and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexanoic acid, 2-ethyl- and glycerol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and glycerol.
Oxidation: The ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexanoic acid, 2-ethyl- and glycerol.
Transesterification: A different ester and glycerol.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of cosmetics, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanoic acid, 2-ethyl- and glycerol, which can then participate in metabolic pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug formulations or as a reagent in chemical reactions.
Comparison with Similar Compounds
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol can be compared with other similar compounds, such as:
Hexanoic acid, 2-ethyl-: A carboxylic acid used in the production of esters and other derivatives.
Glycerol esters: Esters formed from glycerol and various carboxylic acids, used in a wide range of applications.
Other fatty acid esters: Esters formed from fatty acids and alcohols, used in cosmetics, food, and industrial applications.
The uniqueness of this compound lies in its specific combination of hexanoic acid, 2-ethyl- and glycerol, which imparts unique properties and applications compared to other esters.
Properties
CAS No. |
102802-97-1 |
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Molecular Formula |
C11H24O5 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-ethylhexanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C8H16O2.C3H8O3/c1-3-5-6-7(4-2)8(9)10;4-1-3(6)2-5/h7H,3-6H2,1-2H3,(H,9,10);3-6H,1-2H2 |
InChI Key |
RMOLNTGRVKPELN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.C(C(CO)O)O |
Origin of Product |
United States |
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